![molecular formula C18H26N2O2 B2861846 (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide CAS No. 2411324-57-5](/img/structure/B2861846.png)
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are important targets for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide acts as an allosteric modulator of nAChRs, which are ion channels that are widely distributed in the central and peripheral nervous systems. The compound binds to a specific site on the receptor, known as the α7 nicotinic acetylcholine receptor (α7nAChR), and enhances its activity by increasing the opening of the ion channel. This results in increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in various cognitive and behavioral processes.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. The compound has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain, which are important neurotransmitters involved in learning, memory, and mood regulation. (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological and psychiatric disorders. The compound has been shown to have neuroprotective effects against excitotoxicity and apoptosis, which are involved in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has several advantages for lab experiments. The compound is relatively stable and can be synthesized in large quantities with high purity and yield. It has been extensively studied in animal models and in vitro studies, and its mechanism of action is well understood. (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has also been shown to have low toxicity and few side effects in animal studies. However, there are some limitations to using (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide in lab experiments. The compound is relatively expensive and may not be readily available to all researchers. It also has limited solubility in water, which may make it difficult to use in some experimental protocols.
Orientations Futures
There are several future directions for research on (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide. One area of research is to further investigate the therapeutic potential of the compound in various neurological and psychiatric disorders. This could involve testing the compound in clinical trials in humans to determine its safety and efficacy. Another area of research is to investigate the structure-activity relationship of (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide and to develop more potent and selective allosteric modulators of nAChRs. This could involve using computational modeling and medicinal chemistry techniques to design and synthesize new compounds. Finally, there is a need for further research on the biochemical and physiological effects of (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide, particularly in relation to its effects on neurotransmitter release and neuroinflammation. This could involve using various imaging and biochemical techniques to study the effects of the compound in vivo and in vitro.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-phenyloxan-4-ylmethylamine, which is then reacted with 2-bromo-3,3-dimethylbut-2-ene to obtain the intermediate product. The final step involves the conversion of the intermediate product to (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide by reacting it with dimethylamine and acetic anhydride. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in animal models of these disorders. (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(2)12-6-9-17(21)19-15-18(10-13-22-14-11-18)16-7-4-3-5-8-16/h3-9H,10-15H2,1-2H3,(H,19,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRWJRFLILSAJK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

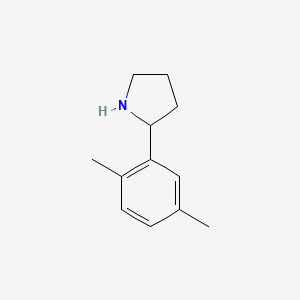
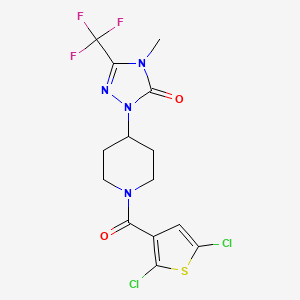
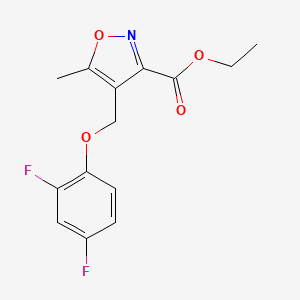
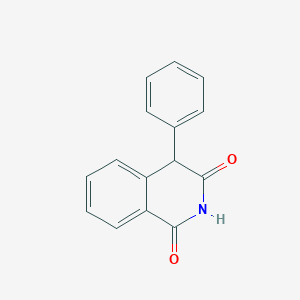
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2861769.png)
![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2861770.png)

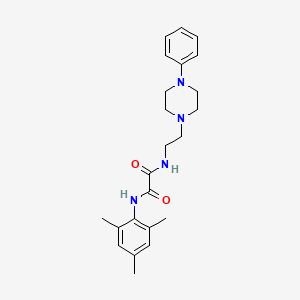
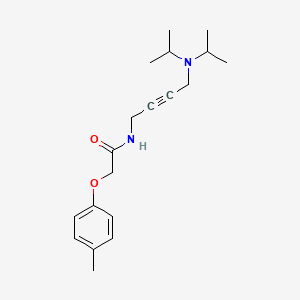
![Methyl 5,5,7,7-tetramethyl-2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2861779.png)
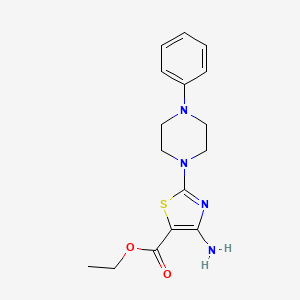
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2861781.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2861783.png)
![2-[(Benzyloxy)methyl]cyclobutan-1-ol](/img/structure/B2861785.png)